molecular formula C14H16N2OS2 B2646369 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide CAS No. 1421441-68-0

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide

Cat. No. B2646369
CAS RN: 1421441-68-0
M. Wt: 292.42
InChI Key: SQLQZSWHCHPMTB-UHFFFAOYSA-N
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Description

“N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide” is a chemical compound . It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .

Scientific Research Applications

Synthesis and Characterization of Research Chemicals

One study focuses on the synthesis and characterization of research chemicals, including a detailed analysis of pyrazole-containing synthetic cannabinoids. This study highlights the importance of accurate identification and characterization of research chemicals, which can be related to understanding the structural and chemical properties of thiazole derivatives (McLaughlin et al., 2016).

Antimicrobial Activity of Thiazole Derivatives

Another relevant study involves the synthesis of Schiff base ligands containing cyclobutane and thiazole rings, exploring their antimicrobial activity. This research could suggest potential applications of thiazole derivatives in developing antimicrobial agents (Cukurovalı et al., 2002).

Regioselective Synthesis of Thiazole Derivatives

The regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles presents a methodological advance in the synthesis of thiazole derivatives, potentially useful for various scientific research applications, such as the development of novel pharmaceuticals or materials (Bakavoli et al., 2009).

Anticancer Activity of Thiazole Derivatives

Research into the design, synthesis, and evaluation of thiazole derivatives for anticancer activity reveals the potential therapeutic applications of these compounds. This study indicates how structural modifications of thiazole derivatives can influence their anticancer efficacy, which could be relevant for the development of new anticancer drugs (Ravinaik et al., 2021).

properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-9-12(8-15-13(17)10-4-2-5-10)19-14(16-9)11-6-3-7-18-11/h3,6-7,10H,2,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLQZSWHCHPMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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